molecular formula C7H15N3O5 B3021446 Glycyl-L-glutamine monohydrate CAS No. 211446-46-7

Glycyl-L-glutamine monohydrate

Cat. No.: B3021446
CAS No.: 211446-46-7
M. Wt: 221.21 g/mol
InChI Key: KLFWVRQACSYLOH-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Glycyl-L-glutamine monohydrate, also known as Gly-Gln, is a dipeptide that primarily targets skeletal muscle metabolism . It is used as a substitute for glutamine in cell culture, where it affects substrate utilization and metabolism . It is also known to inhibit morphine-induced conditioned place preference, tolerance, dependence, and withdrawal .

Mode of Action

Gly-Gln interacts with its targets by serving as a precursor for less soluble heat-labile amino acids . It is chemically and heat stable but is hydrolyzed to free glutamine, glycine, alanine, or tyrosine in plasma and tissues . This interaction results in higher cell yields when Gly-Gln is used instead of glutamine .

Biochemical Pathways

Gly-Gln plays a significant role in regulating skeletal muscle metabolism . It is involved in the synthesis of nucleotides and nucleic acids, thus participating in the synthesis of peptides and proteins . It also helps maintain secretory IgA, which functions primarily by preventing the attachment of bacteria to mucosal cells .

Pharmacokinetics

It is known that it is used as an ingredient in amino acid solutions for parenteral nutrition .

Result of Action

The action of Gly-Gln results in beneficial alterations in cell growth and metabolism. It has been shown to increase bacterial loading, elevate alpha diversity, and increase the relative abundance of anaerobes and fiber-degrading bacteria . It also enhances the flavor of foods and improves the functional properties of proteins .

Biochemical Analysis

Biochemical Properties

Glycyl-L-glutamine monohydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and it can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on its activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-glutamine monohydrate is typically synthesized through chemical methods. One common method involves protecting the N-terminal of glycine with tert-butoxycarbonyl (Boc) anhydride to form N-(tert-butoxycarbonyl)-glycine. This intermediate is then condensed with L-glutamine using chloroformate through a mixed anhydride method. The final product is obtained by deprotecting the intermediate with trifluoroacetic acid and recrystallizing the crude product .

Another method involves mixing glutamine with a carbonate water solution to create a stable weak alkali environment. Phthalimide acetyl chloride is then added dropwise at low temperatures, followed by hydrazinolysis with excessive hydrazine hydrate to obtain glycyl-L-glutamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials, mild reaction conditions, and simple post-treatment steps. The entire process avoids the use of highly toxic solvents, making it environmentally friendly and suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-glutamine monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Glycine and L-glutamine.

    Oxidation and Reduction: Various oxidized or reduced forms of the constituent amino acids.

    Substitution: Substituted derivatives of glycyl-L-glutamine.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-glutamine: The anhydrous form of glycyl-L-glutamine monohydrate.

    L-glutamine: A single amino acid with similar functions but less stability in solution.

    Glycylglycine: Another dipeptide with different biological properties.

Uniqueness

This compound is unique due to its enhanced solubility and stability compared to L-glutamine. It provides a more stable source of L-glutamine in cell culture and medical applications, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O4.H2O/c8-3-6(12)10-4(7(13)14)1-2-5(9)11;/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14);1H2/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWVRQACSYLOH-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)O)NC(=O)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)O)NC(=O)CN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90647443
Record name Glycyl-L-glutamine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172669-64-6
Record name Glycyl-glutamine monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172669646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyl-L-glutamine--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90647443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCYL-GLUTAMINE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668A00JUHO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glycyl-L-glutamine monohydrate
Reactant of Route 2
Reactant of Route 2
Glycyl-L-glutamine monohydrate
Reactant of Route 3
Reactant of Route 3
Glycyl-L-glutamine monohydrate
Reactant of Route 4
Reactant of Route 4
Glycyl-L-glutamine monohydrate
Reactant of Route 5
Reactant of Route 5
Glycyl-L-glutamine monohydrate
Reactant of Route 6
Reactant of Route 6
Glycyl-L-glutamine monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.